FHT-1204

SMARCA4/SMARCA2 ATPase chromatin remodeling BAF complex

Researchers requiring consistent nanomolar SMARCA4/SMARCA2 inhibition face potency variability across inhibitor series. FHT-1204 (CAS 2468048-24-8) is a potent, reversible ATPase inhibitor with IC50 ≤10 nM for both targets, enabling dose-dependent chromatin studies without target degradation. • Reliable IC50 ≤10 nM (WO2020160180A1, compound 70) for dose-response assays • High DMSO solubility (25 mg/mL) supports 1 nM-10 µM stock preparation • Structurally distinct FHT-series scaffold reduces off-target risk vs. other chemotypes

Molecular Formula C24H23N5O5S2
Molecular Weight 525.6 g/mol
Cat. No. B10830120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFHT-1204
Molecular FormulaC24H23N5O5S2
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCOCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C
InChIInChI=1S/C24H23N5O5S2/c1-34-14-20(26-22(30)19-8-11-29(13-19)36(2,32)33)23(31)28-24-27-21(15-35-24)18-5-3-4-17(12-18)16-6-9-25-10-7-16/h3-13,15,20H,14H2,1-2H3,(H,26,30)(H,27,28,31)/t20-/m0/s1
InChIKeyAXMLAOCXALIIRY-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FHT-1204 for Procurement: A High-Potency SMARCA4/SMARCA2 ATPase Inhibitor from the WO2020160180A1 Patent Series


FHT-1204 (CAS: 2468048-24-8) is a potent, small-molecule inhibitor of the SMARCA4 (BRG1) and SMARCA2 (BRM) ATPases, which are core catalytic subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex [1]. It is disclosed in patent WO2020160180A1 as compound 70 and exhibits IC50 values of ≤10 nM against both SMARCA4 and SMARCA2 in ATPase activity assays [1]. With a molecular weight of 525.6 and formula C24H23N5O5S2, FHT-1204 is offered by multiple vendors with purity specifications of ≥98% or 99.81% . The compound is intended exclusively for research use as a tool to probe BAF complex-dependent chromatin regulation in cancer and epigenetic studies [2].

Why SMARCA4/SMARCA2 ATPase Inhibitors Are Not Interchangeable: The Case for Evidence-Based Procurement of FHT-1204


SMARCA4/SMARCA2 ATPase inhibitors exhibit substantial variability in potency, selectivity, and mechanism of action across compound series. Available inhibitors span a wide IC50 range from <5 nM (BRM/BRG1 ATP Inhibitor-1, BRM014, SMARCA2-IN-6) [1] to ~1.7–3.8 µM (SMARCA2/4-IN-1) [2]. Even within the same patent family, structurally distinct analogs (e.g., FHT-1204 vs. FHT-1015) may differ in potency, allosteric binding properties, and functional outcomes in cell-based assays [3]. Furthermore, inhibitor mechanisms diverge between ATP-competitive inhibitors, allosteric inhibitors, and PROTAC degraders (e.g., AU-15330), each producing distinct biological effects on BAF complex function and gene expression programs [4]. Substituting one compound for another without verifying the specific assay context, potency, and reported functional data can compromise experimental reproducibility and invalidate cross-study comparisons. The evidence presented below establishes the specific, quantifiable characteristics of FHT-1204 that differentiate it from other SMARCA4/SMARCA2 inhibitors, enabling informed procurement decisions.

Quantitative Evidence Differentiating FHT-1204 from Closest SMARCA4/SMARCA2 Inhibitor Comparators


FHT-1204 vs. FHT-1015: Comparative ATPase Inhibition Potency and Structural Differentiation Within the Same Patent Series

FHT-1204 (WO2020160180A1 compound 70) and FHT-1015 (WO2020160180A1 compound 67) are structurally related analogs from the same patent family that inhibit SMARCA4/SMARCA2 ATPase activity [1][2]. FHT-1015 is reported as a selective allosteric inhibitor with IC50 values of 4 nM for SMARCA4 and 5 nM for SMARCA2, binding to an allosteric site and inducing conformational changes that inhibit ATPase activity [2]. FHT-1204 is described as a potent inhibitor with IC50 values of ≤10 nM for both targets without specification of allosteric binding mechanism in available sources [1]. The 2.0- to 2.5-fold difference in reported IC50 values between these analogs may influence experimental outcomes in assays requiring precise titration of BAF complex ATPase activity.

SMARCA4/SMARCA2 ATPase chromatin remodeling BAF complex cancer epigenetics allosteric inhibitor

FHT-1204 vs. SMARCA2/4-IN-1: Superior ATPase Inhibitory Potency by Orders of Magnitude

FHT-1204 exhibits IC50 values of ≤10 nM against SMARCA4 and SMARCA2 ATPases, whereas SMARCA2/4-IN-1 (compound 1) shows IC50 values of 3.8 µM for SMARCA2 and 1.7 µM for SMARCA4 [1]. This represents a potency difference of 170- to 380-fold in favor of FHT-1204 (1.7 µM / 0.01 µM = 170-fold; 3.8 µM / 0.01 µM = 380-fold). The substantial potency differential has direct implications for achievable compound concentrations in cell-based assays and for minimizing off-target effects at higher doses.

SMARCA4 inhibitor SMARCA2 inhibitor IC50 comparison potency chromatin remodeler

FHT-1204 vs. BRM/BRG1 ATP Inhibitor-1: Potency Contextualization Within the SMARCA4/SMARCA2 Inhibitor Landscape

BRM/BRG1 ATP Inhibitor-1 (compound 14) is an allosteric dual inhibitor of BRM and BRG1 with IC50 values reported as <0.005 µM (<5 nM) for both targets [1]. FHT-1204 exhibits IC50 values of ≤10 nM for both SMARCA4 and SMARCA2 . Both compounds operate in the low nanomolar potency range, with BRM/BRG1 ATP Inhibitor-1 showing slightly greater potency (<5 nM vs. ≤10 nM). However, FHT-1204 belongs to a structurally distinct chemical series (FHT-series from WO2020160180A1) that may offer differential physicochemical properties, solubility characteristics, or biological selectivity profiles relevant to specific experimental contexts.

SMARCA4 inhibitor BRG1 inhibitor nanomolar potency allosteric inhibitor BAF complex

FHT-1204 vs. PROTAC Degraders: Inhibitor vs. Degrader Mechanism Distinction

FHT-1204 functions as a direct ATPase inhibitor, reducing enzymatic activity while preserving SMARCA4/SMARCA2 protein expression. In contrast, PROTAC-based degraders such as AU-15330 and PROTAC BRM/BRG1 degrader-4 eliminate the target proteins entirely via ubiquitin-proteasome pathway recruitment [1][2]. AU-15330 induces degradation of SMARCA2 and SMARCA4 with reported antiproliferative effects in prostate cancer xenograft models [1]. PROTAC BRM/BRG1 degrader-4 exhibits DC50 values of 0.21 nM for BRM and 3.4 nM for BRG1 in SW1573 cells, demonstrating highly potent degradation [2]. The fundamental mechanistic distinction between inhibition and degradation produces different cellular outcomes: degradation results in complete loss of BAF complex scaffolding functions, whereas inhibition attenuates ATP-dependent chromatin remodeling activity while preserving non-catalytic complex functions.

PROTAC targeted protein degradation SMARCA2 degrader SMARCA4 degrader mechanism of action

FHT-1204 Solubility Profile: Enabling Reliable In Vitro Assay Performance

FHT-1204 demonstrates DMSO solubility of 25 mg/mL (~47.56 mM) with ultrasonic assistance and warming to 60°C, as documented in vendor technical specifications [1]. This solubility profile enables preparation of concentrated stock solutions (10 mM or higher) suitable for dose-response studies in cell culture assays without exceeding recommended DMSO concentrations (typically ≤0.1% v/v). For comparison, many small-molecule inhibitors in this class have solubility limitations that necessitate lower stock concentrations or alternative solvent systems, which can complicate experimental workflows. FHT-1015, a structurally related analog, has molecular weight of 555.69 compared to 525.6 for FHT-1204, which may influence solubility and formulation behavior [2].

solubility DMSO solubility in vitro assay compound handling SMARCA4 inhibitor

Recommended Research Applications for FHT-1204 Based on Documented Inhibitory Activity and Comparator Differentiation


Probing BAF Complex ATPase Dependency in Cancer Cell Lines with Nanomolar Potency Requirement

FHT-1204 is suitable for dose-response studies assessing the dependency of cancer cell proliferation and survival on SMARCA4/SMARCA2 ATPase activity [1]. With IC50 values of ≤10 nM against both targets, FHT-1204 enables effective ATPase inhibition at low nanomolar concentrations, minimizing potential off-target effects observed with micromolar inhibitors such as SMARCA2/4-IN-1 (IC50 1.7–3.8 µM). The compound's high DMSO solubility (25 mg/mL) facilitates preparation of concentrated stock solutions for multi-point dose-response curves across a broad concentration range (e.g., 1 nM to 10 µM) . This application is appropriate for research in hematologic malignancies and solid tumors where BAF complex dysregulation has been implicated.

Comparative Structure-Activity Relationship Studies Within the FHT-Series

FHT-1204 (compound 70) and FHT-1015 (compound 67) are structurally related analogs from WO2020160180A1 that share a core scaffold but differ in potency (FHT-1015: SMARCA4 IC50 4 nM, SMARCA2 IC50 5 nM; FHT-1204: IC50 ≤10 nM for both) and potentially in binding mechanism [1]. Researchers conducting SAR studies can use FHT-1204 alongside FHT-1015 to probe how specific structural modifications (FHT-1204: C24H23N5O5S2, MW 525.6; FHT-1015: C25H25N5O4S3, MW 555.69) influence potency, selectivity, and allosteric binding properties [2]. Parallel testing of both compounds enables dissection of structure-dependent effects on chromatin accessibility, gene expression programs, and cellular phenotypes downstream of BAF complex inhibition.

Reversible ATPase Inhibition for Acute Chromatin Remodeling Studies

FHT-1204 functions as a direct ATPase inhibitor that reversibly attenuates SMARCA4/SMARCA2 enzymatic activity without degrading the target proteins, in contrast to PROTAC degraders such as AU-15330 and PROTAC BRM/BRG1 degrader-4 that eliminate the proteins entirely [1]. This mechanistic distinction makes FHT-1204 the preferred choice for acute, time-resolved studies of BAF complex function where reversible, dose-dependent modulation is required. Applications include washout experiments to assess reversibility of chromatin remodeling effects, pulse-chase assays examining acute vs. sustained ATPase inhibition, and studies requiring preservation of non-catalytic BAF complex scaffolding functions that would be lost with degrader treatment [2]. The compound's nanomolar potency ensures effective inhibition while maintaining the ability to titrate activity levels precisely.

Orthogonal Validation of SMARCA4/SMARCA2 Dependency Using a Distinct Chemical Scaffold

FHT-1204 belongs to the FHT-series chemical scaffold (WO2020160180A1) which is structurally distinct from other potent SMARCA4/SMARCA2 inhibitors such as BRM/BRG1 ATP Inhibitor-1 (IC50 <5 nM) and SMARCA2-IN-6 (IC50 <5 nM) [1]. For researchers seeking to validate SMARCA4/SMARCA2 dependency using multiple orthogonal chemical probes, FHT-1204 provides a structurally independent inhibitor with comparable nanomolar potency (≤10 nM). Using inhibitors from different chemical series reduces the risk of scaffold-specific off-target effects confounding phenotypic conclusions and strengthens the evidence linking observed biological effects to on-target SMARCA4/SMARCA2 inhibition. This application is particularly valuable in target validation studies preceding resource-intensive in vivo experiments or when preparing manuscripts requiring rigorous chemical biology validation standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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